molecular formula C17H26NO6P B558021 Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate CAS No. 176504-90-8

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate

Cat. No.: B558021
CAS No.: 176504-90-8
M. Wt: 371.4 g/mol
InChI Key: YJHUSWVPKPKDHE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and IUPAC Nomenclature

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate is a chiral organophosphorus compound with the molecular formula C₁₇H₂₆NO₆P and a molecular weight of 371.37 g/mol . Its IUPAC name is tert-butyl (4-(dimethoxyphosphoryl)-3-oxo-1-phenylbutan-2-yl)carbamate , reflecting its structural components:

  • A phosphonate group (dimethoxyphosphoryl) at the C4 position.
  • A Boc-protected amino group (tert-butyloxycarbonyl) at the C3 position.
  • A phenyl group at the C1 position.
  • A ketone functionality at the C2 position.

The compound’s stereochemistry is defined by the (3S) configuration, which is critical for its interactions in asymmetric synthesis and biological systems. Key spectral data include:

  • ¹H/³¹P NMR : The phosphonate group resonates at δ ~25 ppm (³¹P), while the Boc group’s tert-butyl protons appear as a singlet at δ ~1.4 ppm.
  • Optical rotation : [α]D = -10 ± 2° (c = 1.8% in chloroform).
Property Value Source
Molecular formula C₁₇H₂₆NO₆P
Molecular weight 371.37 g/mol
CAS registry 176504-90-8
Key functional groups Boc, phosphonate, phenyl, ketone

Role of Phosphonate Moieties in Bioactive Compound Design

Phosphonate groups are pivotal in medicinal chemistry due to their:

  • Metabolic stability : The C–P bond resists enzymatic hydrolysis, unlike phosphate esters.
  • Bioisosteric utility : Phosphonates mimic phosphates, carboxylates, or tetrahedral intermediates in enzymatic reactions.
  • Enzyme inhibition : They act as transition-state analogs, blocking targets like proteases and kinases.

In this compound, the phosphonate group enables applications such as:

  • Peptide isosteres : Mimics aspartyl or glutamyl residues in protease inhibitors.
  • Agrochemical intermediates : Serves as a building block for pesticides targeting plant pathogens.
Phosphonate vs. Phosphate Key Differences
Bond stability C–P vs. P–O (hydrolysis-resistant)
Charge at pH 7.4 Double negative vs. single negative
Synthetic versatility Compatible with alkylation/arylation

Significance of Boc Protection in Chiral Amino Acid Derivatives

The Boc (tert-butyloxycarbonyl) group serves dual roles:

  • Amino protection : Prevents undesired reactions during peptide coupling or phosphorylation.
  • Chiral integrity preservation : Stabilizes the (3S)-configuration against racemization under basic conditions.

Advantages of Boc in this compound:

  • Acid-labile cleavage : Removed with trifluoroacetic acid (TFA) without disrupting the phosphonate group.
  • Solubility modulation : Enhances organic-phase solubility for reactions in dichloromethane or THF.
Boc Protection Feature Impact on Synthesis
Stability under basic conditions Enables phosphonate alkylation
Orthogonality to Fmoc Compatible with solid-phase peptide synthesis
Crystallinity enhancement Facilitates purification via recrystallization

Properties

IUPAC Name

tert-butyl N-[(2S)-4-dimethoxyphosphoryl-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26NO6P/c1-17(2,3)24-16(20)18-14(11-13-9-7-6-8-10-13)15(19)12-25(21,22-4)23-5/h6-10,14H,11-12H2,1-5H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHUSWVPKPKDHE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427339
Record name Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176504-90-8
Record name Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Phosphonium Salt Intermediates

The process begins with the preparation of N-Boc-protected α-amino acid derivatives. For example, N-Boc-L-phenylalanine is converted into its corresponding phosphonium salt via reaction with triphenylphosphine and a halogenating agent (e.g., CBr₄ or I₂). The resulting phosphonium salt (2a–k in) serves as the electrophilic partner in the subsequent alkylation step.

Catalytic Asymmetric Alkylation

The phosphonium salt is reacted with dimethyl phosphite in toluene at −70°C using a chiral Cinchona alkaloid-derived catalyst (e.g., N-benzylhydroquininium bromide 4 or 2-methoxy-substituted catalyst 5 ) and 3 equivalents of KOH. The reaction proceeds via an SN2 mechanism, where the catalyst facilitates the deprotonation of dimethyl phosphite, generating a nucleophilic phosphite anion that attacks the chiral center of the phosphonium salt.

Key Reaction Parameters

ParameterValue
Catalyst Loading5 mol%
Temperature−70°C
SolventToluene
BaseKOH (3 equiv.)
Reaction Time72 hours
Yield84%
Enantiomeric Excess73–84%

The stereochemical outcome is governed by the chiral catalyst, which induces a facial bias in the transition state. For instance, catalyst 5 favors the (3S) configuration by stabilizing the re-face attack of the phosphite anion.

Post-Reaction Processing

The crude product is purified via silica gel chromatography, followed by Boc-deprotection (if required) using trifluoroacetic acid (TFA) and re-protection with di-tert-butyl dicarbonate (Boc₂O). The final compound is characterized by ³¹P NMR, HPLC chiral stationary phase analysis, and optical rotation measurements.

Diastereoselective Reduction of β-Ketophosphonates

An alternative route involves the synthesis of β-ketophosphonate intermediates followed by stereoselective reduction.

β-Ketophosphonate Synthesis

N-Boc-protected γ-amino-β-ketophosphonates are prepared via condensation of N-Boc-amino acid esters with dimethyl methylphosphonate under basic conditions. For example, N-Boc-L-serine methyl ester reacts with the lithium salt of dimethyl methylphosphonate at −78°C to form the β-ketophosphonate.

Borane-Mediated Reduction

The β-ketophosphonate is reduced using catecholborane (CB) in THF at −78°C, yielding the syn-γ-amino-β-hydroxyphosphonate with >96:4 diastereoselectivity. Subsequent oxidation of the hydroxy group to a ketone (e.g., using Dess-Martin periodinane) generates the 2-oxobutyl moiety.

Reduction Conditions

ParameterValue
Reducing AgentCatecholborane (1.2 equiv.)
Temperature−78°C
SolventTHF
Diastereoselectivity≥96:4 (syn:anti)

Aziridine Ring-Opening Strategy

A less common approach utilizes enantiomerically enriched (aziridin-2-yl)methylphosphonates as intermediates.

Aziridine Synthesis

N-Boc-(aziridin-2-yl)methylphosphonates are prepared via cyclization of β-chloro-α-aminophosphonates under basic conditions. The aziridine ring is activated for nucleophilic attack by the electron-withdrawing phosphonate group.

Regiospecific Ring-Opening

Treatment of the aziridine with dimethyl phosphite in the presence of a Lewis acid (e.g., BF₃·OEt₂) induces ring-opening at the less substituted carbon, forming the desired α-aminophosphonate. The Boc group remains intact throughout the process.

Comparative Analysis of Methods

MethodYield (%)ee (%)ComplexityScalability
PTC Alkylation8473–84ModerateHigh
β-Ketophosphonate Reduction78N/AHighModerate
Aziridine Ring-Opening65>90HighLow

The PTC method is preferred for its balance of yield, enantioselectivity, and scalability. The β-ketophosphonate route offers high diastereoselectivity but requires additional oxidation steps. The aziridine approach, while stereospecific, suffers from lower yields and operational complexity.

Mechanistic Insights and Optimization

Role of Solvent and Temperature

Low temperatures (−70°C) in toluene minimize racemization and side reactions during PTC alkylation. Polar aprotic solvents (e.g., DMF) are avoided due to competitive catalyst deactivation.

Catalyst Design

Cinchona alkaloid catalysts with ortho-substituted benzyl groups (e.g., 4 and 5 ) enhance enantioselectivity by sterically shielding one face of the phosphonium salt. Fluorine substituents improve catalyst solubility and transition-state stabilization.

Base Selection

KOH outperforms milder bases (e.g., K₂CO₃) by ensuring complete deprotonation of dimethyl phosphite, accelerating the alkylation step . Excess base (>3 equiv.) risks hydrolysis of the phosphonate ester.

Chemical Reactions Analysis

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Drug Development
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate plays a crucial role in the design and synthesis of bioactive molecules. It is utilized in the development of phosphonate-based drugs, which exhibit a range of pharmacological activities. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Antiviral Agents
Research has demonstrated the potential of phosphonates in antiviral therapies. For instance, derivatives of dimethyl phosphonates have been explored as inhibitors of viral enzymes, showcasing efficacy against various viral infections. Studies indicate that modifications to the phosphonate moiety can lead to improved antiviral activity and reduced toxicity .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It is often employed in the preparation of α-amino acids and other nitrogen-containing compounds through various synthetic pathways, including Michael additions and nucleophilic substitutions.

Data Table: Synthetic Applications

Application TypeReaction TypeOutcome
α-Amino Acid SynthesisNucleophilic SubstitutionFormation of diverse amino acid derivatives
Peptide SynthesisCoupling ReactionsEnhanced yield of peptide chains
Enzyme Inhibition StudiesTargeting Active SitesIdentification of novel inhibitors

Biochemical Research

Enzyme Inhibition Studies
The compound is also used in biochemical research to study enzyme mechanisms and interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition profiles effectively.

Case Study: Phosphodiesterase Inhibitors
In studies focusing on phosphodiesterase enzymes, dimethyl phosphonates have been shown to act as potent inhibitors. This property has implications for treating conditions such as asthma and cardiovascular diseases where phosphodiesterase activity is dysregulated .

Agricultural Chemistry

Pesticide Development
this compound has potential applications in agricultural chemistry, particularly in developing new pesticides. Its structural features can be tailored to enhance efficacy against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Substituent Variations

Phosphonates with analogous backbones but differing substituents exhibit distinct chemical behaviors. Key examples include:

Compound Name Substituents Key Features References
Dimethyl[(3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl]phosphonate 4,4-dimethyl, pentyl chain Increased steric hindrance from dimethyl groups; altered lipophilicity
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate Phenoxy group instead of phenyl Enhanced electron-withdrawing effects; potential for divergent reactivity in aryl coupling
Dimethyl[(2S,3S)-4-nitro-1-oxo-1,3-diphenylbutan-2-yl]phosphonate Nitro group, diphenyl Higher electrophilicity due to nitro group; applications in cyclization reactions

Key Differences :

  • Electronic Effects: The phenyl group in the target compound provides moderate electron-withdrawing character, whereas phenoxy (in ) or nitro (in ) groups significantly alter electronic profiles.

Ester Group Variations

Phosphonate esters with methyl vs. ethyl ester groups exhibit differences in reactivity and synthetic utility:

Compound Name Ester Groups Reactivity Notes References
Diethyl (2-oxobutyl)phosphonate Ethyl esters Lower reactivity in Michael additions due to reduced electrophilicity
Dimethyl (3-phenyl-3-oxopropyn-1-yl)phosphonate Methyl esters Higher yields in cyclization reactions (e.g., pyridine formation) compared to ethyl analogs

Key Insight : Methyl esters (as in the target compound) generally enhance electrophilicity, improving reaction rates and yields in cyclizations or conjugate additions .

Stereochemical and Configurational Differences

Stereochemistry profoundly impacts physical properties and reactivity:

Compound Name Configuration Physical Properties References
Dimethyl[(2R,3S)-4-nitro-1-oxo-1,3-diphenylbutan-2-yl]phosphonate 2R,3S $[\alpha]_D^{20} = -40.0$; m.p. 160–162°C
Dimethyl[(2S,3S)-1-(2-methoxyphenyl)-4-nitro-1-oxo-3-phenylbutan-2-yl]phosphonate 2S,3S $[\alpha]_D^{20} = +88.7$; m.p. 138–139°C

Comparison :

  • The 3S configuration in the target compound may favor specific transition states in asymmetric syntheses, akin to 2S,3S derivatives in .
  • Diastereomers (e.g., 2R,3S vs. 2S,3S) exhibit distinct optical rotations and melting points, underscoring the importance of stereocontrol .

Data Tables for Quick Reference

Table 1: Substituent Comparison

Feature Target Compound 4,4-Dimethyl Analog Phenoxy Analog
R1 Phenyl 4,4-Dimethyl Phenoxy
Reactivity Moderate electrophilicity Sterically hindered Electron-deficient
Application Peptide intermediates Lipophilic scaffolds Aryl coupling

Table 2: Stereochemical Data

Compound Configuration $[\alpha]_D^{20}$ Melting Point (°C)
Target 3S Not reported Not reported
2R,3S -40.0 160–162
2S,3S +88.7 138–139

Biological Activity

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate, also referred to as a ketophosphonate building block, has garnered attention for its potential applications in peptide synthesis and enzyme interaction studies. This compound, with the CAS number 176504-90-8, features a complex structure that allows it to serve as a versatile intermediate in organic synthesis, particularly in creating peptide mimetics.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₆N₁O₆P, with a molecular weight of 371.37 g/mol. Its structure includes a phosphonate group, which is significant for its biological activity, particularly in enzyme interactions. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its role in solid-phase peptide synthesis (SPPS), allowing for the controlled addition of amino acids to peptide chains.

PropertyValue
Molecular FormulaC₁₇H₂₆N₁O₆P
Molecular Weight371.37 g/mol
CAS Number176504-90-8
AppearanceClear liquid

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. It mimics the Phe-Asp motif, which is crucial in various biological processes. The compound's ability to form ketomethylene dipeptide isosteres makes it valuable for developing peptides with specific biological functions. These peptides can be used in therapeutic applications, including drug development targeting specific enzymes or receptors.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound can act as substrates or inhibitors for enzymes involved in amino acid metabolism. By studying its interactions with enzymes, researchers can gain insights into enzyme mechanisms and functions. Preliminary findings suggest that this compound may interact favorably with certain enzymes, although detailed interaction profiles are still under investigation .

Future Directions

Further research is needed to elucidate the specific biological roles and mechanisms of action associated with this compound. Investigations should focus on:

  • Detailed kinetic studies to understand its role as an enzyme inhibitor.
  • Structural biology approaches to visualize interactions with target proteins.
  • In vivo studies to assess the therapeutic potential of peptides synthesized using this compound.

Q & A

Q. Q1: What are the key synthetic routes for preparing Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate, and what methodological considerations are critical for optimizing yield?

A: The synthesis typically involves phosphonate coupling to a chiral backbone. A robust approach includes:

  • Enantioselective alkylation : Using sulfoxonium ylides (e.g., dimethylsulfoxonium (S)-2-oxo-3-(Boc-amino)-4-phenylbutylide) to introduce stereochemistry .
  • Phosphonate installation : Reacting with dimethyl phosphite under basic conditions (e.g., Et₃N or DIPEA) in dichloromethane (DCM), followed by purification via silica gel chromatography .
  • Critical factors : Protecting group stability (Boc), reaction temperature (room temperature for 24–48 h), and stoichiometric control of LiCl/DIPEA to suppress side reactions like Tishchenko disproportionation .

Q. Q2: How can the stereochemical integrity of the (3S)-chiral center be validated during synthesis?

A: Use polarimetry and chiral HPLC to confirm enantiomeric excess (ee). For advanced validation:

  • X-ray crystallography : Resolves absolute configuration when crystals are obtainable.
  • NMR analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal coupling in the oxobutyl group) correlate with stereochemistry .
  • Comparative CD spectra : Match optical rotation data with known (3S)-configured analogs .

Advanced Research Questions

Q. Q3: How does the choice of base (e.g., DIPEA vs. DBU) impact the formation of α,β-unsaturated ketones in related phosphonate intermediates?

A: DBU can promote unwanted Tishchenko side reactions (e.g., aldehyde dimerization), whereas DIPEA with LiCl suppresses this by stabilizing reactive intermediates. For example, switching from DBU to DIPEA increased yields of α,β-unsaturated ketones from 65% to 94% in analogous systems . Mechanistic insight : LiCl coordinates to the aldehyde, reducing its electrophilicity and favoring phosphonate addition over aldol pathways.

Q. Q4: What strategies mitigate racemization during Boc deprotection in downstream functionalization?

A: Boc removal under mild acidic conditions (e.g., TFA/DCM at 0°C) minimizes racemization. Key steps include:

  • Low-temperature protocols : Slow addition of TFA to avoid exothermic side reactions.
  • In situ quenching : Neutralize with cold NaHCO₃ immediately after deprotection.
  • Monitoring by chiral HPLC : Detect racemization early and adjust reaction time/temperature .

Q. Q5: How can this phosphonate be applied in natural product synthesis, and what challenges arise in scaling such reactions?

A: The compound serves as a linchpin in synthesizing dinophysistoxin analogs and epoxide intermediates :

  • Case study : In dinophysistoxin-2 synthesis, the phosphonate moiety enables stereocontrolled C–C bond formation via Horner-Wadsworth-Emmons reactions .
  • Scaling challenges : Photoinduced steps (e.g., blue LED irradiation) require specialized reactors for consistent light penetration. Gram-scale synthesis (e.g., 6 mmol) demands rigorous exclusion of moisture and oxygen, achieved via Schlenk techniques .

Q. Q6: How do contradictory data on phosphonate reactivity under basic conditions inform experimental design?

A: Discrepancies arise from solvent polarity and counterion effects:

  • Example : In DCM, LiCl enhances reactivity by stabilizing transition states, whereas in THF, poor solubility reduces efficacy .
  • Resolution : Pre-screen solvents (DCM > MeCN > THF) and use 31P^{31}\text{P}-NMR to track phosphonate stability under varying bases (e.g., Et₃N vs. K₂CO₃) .

Q. Q7: What analytical methods best resolve structural ambiguities in phosphonate-containing intermediates?

A: Combine:

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and phosphorus coupling.
  • High-resolution MS : Confirms molecular formula amid isotopic interference from 31P^{31}\text{P}.
  • IR spectroscopy : Detects Boc carbonyl stretches (~1680–1720 cm1^{-1}) and phosphoryl groups (~1250 cm1^{-1}) .

Q. Q8: How can computational modeling predict the regioselectivity of phosphonate reactions in complex systems?

A: DFT calculations (e.g., Gaussian 16) model transition states to predict:

  • Electrophilic attack sites : Charge distribution on the oxobutyl group directs phosphonate addition.
  • Steric effects : Boc groups hinder approach from specific faces, favoring (3S) configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.